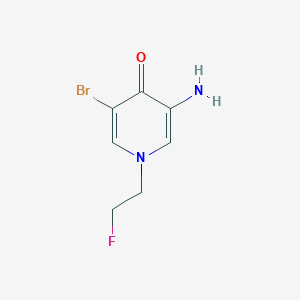
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound known for its diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a fluoroethyl group attached to a dihydropyridinone ring. It has a molecular weight of 235.05 g/mol and is typically found as a crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloro-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluoroethyl groups enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H8BrFN2O |
|---|---|
Molekulargewicht |
235.05 g/mol |
IUPAC-Name |
3-amino-5-bromo-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,1-2,10H2 |
InChI-Schlüssel |
REPVFIMEGWBHTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1CCF)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
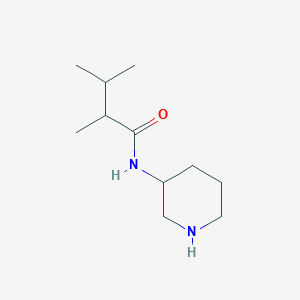
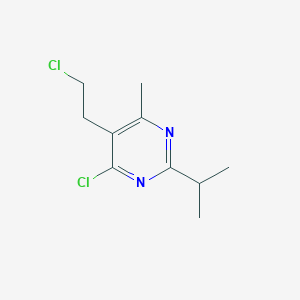
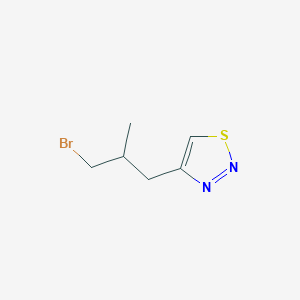
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)

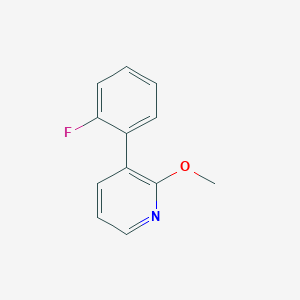
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
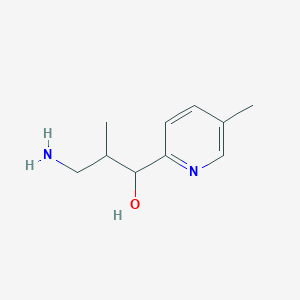
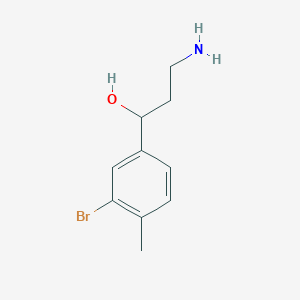
![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)

